3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a methoxymethoxy group and a boronic ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It has been used as a starting material in the synthesis of pyridylmethyl pyridine derivatives, which are potent inhibitors of 11β-hydroxylase (cpy11b1) .
Mode of Action
Boronic esters, including pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They can undergo catalytic protodeboronation, a process that involves the removal of the boronate group .
Biochemical Pathways
It’s worth noting that boronic esters are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Pharmacokinetics
It’s important to note that the susceptibility of boronic esters to hydrolysis can significantly impact their bioavailability .
Result of Action
It has been used to synthesize anthracene-based bis-pyridine ligands, which are employed in the preparation of fluorescent m2l4 type capsules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of boronic esters. For instance, the pH of the environment can strongly influence the rate of hydrolysis of boronic esters . Therefore, these factors should be carefully considered when using this compound for pharmacological purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Boronic Ester Formation: The boronic ester group can be introduced through a Miyaura borylation reaction, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Suzuki-Miyaura reactions typically use palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)pyridine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the methoxymethoxy group, reducing its reactivity in oxidation and substitution reactions.
3-Methoxypyridine: Simpler structure with fewer functional groups, limiting its applications in complex synthesis.
Uniqueness
3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the combination of the methoxymethoxy group and the boronic ester group, which provides a wide range of reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
3-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-11(8-15-7-10)17-9-16-5/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXQHACJVWEZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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